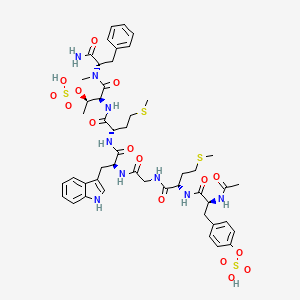
Mannosamine Clipoic acid adduct
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mannosamine Clipoic acid adduct is a compound formed by the conjugation of mannosamine and lipoic acid. This compound is classified as a hapten, which means it can elicit an immune response only when attached to a larger carrier molecule, typically a protein. The conjugation of mannosamine and lipoic acid has been studied for its potential to reduce the immune response against certain proteins, making it a valuable tool in immunological research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mannosamine Clipoic acid adduct involves the reaction of mannosamine with lipoic acid. One common method involves the use of N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride (EDC) as a coupling agent, along with N-hydroxysuccinimide (NHS) to activate the carboxyl group of lipoic acid. The reaction is typically carried out in a solvent like dimethylformamide (DMF) under mild stirring conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring purity, and implementing quality control measures to produce the compound in larger quantities suitable for research and potential therapeutic applications.
Analyse Chemischer Reaktionen
Types of Reactions
Mannosamine Clipoic acid adduct can undergo various chemical reactions, including:
Oxidation: The lipoic acid moiety can be oxidized to form disulfide bonds.
Reduction: The disulfide bonds in lipoic acid can be reduced to thiol groups.
Substitution: The amino group in mannosamine can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other mild oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Electrophiles such as acyl chlorides or alkyl halides.
Major Products Formed
Oxidation: Formation of disulfide bonds.
Reduction: Formation of free thiol groups.
Substitution: Formation of N-substituted mannosamine derivatives.
Wissenschaftliche Forschungsanwendungen
Mannosamine Clipoic acid adduct has several scientific research applications:
Immunology: Used to study the immune response and develop vaccines by reducing the immunogenicity of carrier proteins.
Cell Labeling: Utilized in metabolic glycoengineering to label cell surfaces with azido groups for imaging and tracking.
Glycosylation Studies: Employed in the study of glycosylation processes in mammalian cells, particularly in enhancing the sialylation of glycoproteins.
Wirkmechanismus
The mechanism of action of Mannosamine Clipoic acid adduct involves its role as a hapten. When conjugated to a carrier protein, it can modulate the immune response by altering the degradation and presentation of peptides by antigen-presenting cells. This can lead to a reduction in the immunogenicity of the carrier protein and an increase in regulatory T cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Mannosamine-biotin adduct
- Mannosamine-des-thiobiotin adduct
- Glucosamine-biotin adduct
Uniqueness
Mannosamine Clipoic acid adduct is unique due to its ability to significantly reduce the antibody immune response against conjugated proteins, making it particularly useful in immunological research .
Eigenschaften
Molekularformel |
C14H25NO6S2 |
|---|---|
Molekulargewicht |
367.5 g/mol |
IUPAC-Name |
5-(dithiolan-3-yl)-N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]pentanamide |
InChI |
InChI=1S/C14H25NO6S2/c16-7-9-12(18)13(19)11(14(20)21-9)15-10(17)4-2-1-3-8-5-6-22-23-8/h8-9,11-14,16,18-20H,1-7H2,(H,15,17)/t8?,9-,11-,12-,13-,14-/m1/s1 |
InChI-Schlüssel |
SYTLGZFRJKFRPS-KQTGNOMTSA-N |
Isomerische SMILES |
C1CSSC1CCCCC(=O)N[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O)CO)O)O |
Kanonische SMILES |
C1CSSC1CCCCC(=O)NC2C(C(C(OC2O)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


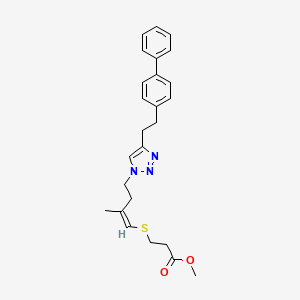

![1-[N'-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]carbamimidoyl]-3-methylurea](/img/structure/B12373624.png)
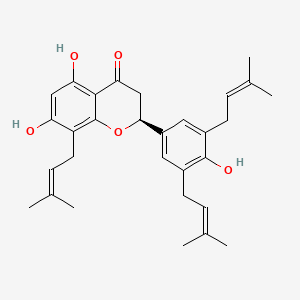
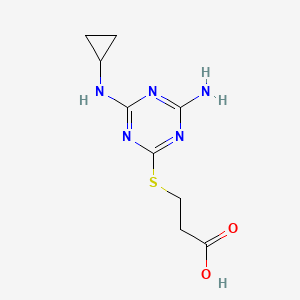
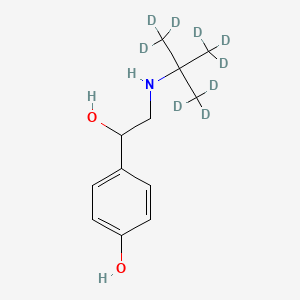
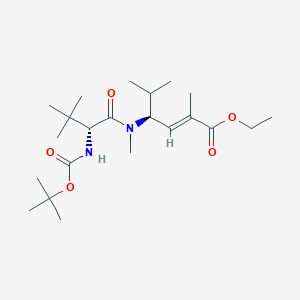
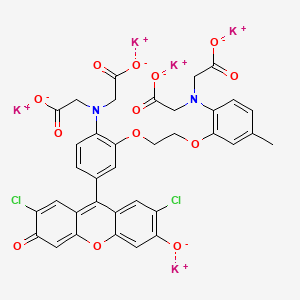

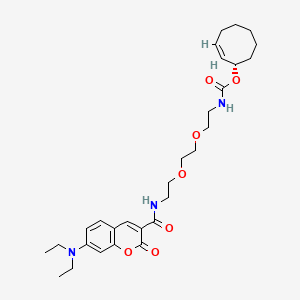

![4-[[(2R)-2,8-dimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-yl]oxy]-4-oxobutanoic acid](/img/structure/B12373665.png)
![[(4Z,6E,8S,9S,10E,12S,13R,14S,16S,17R)-13,20,22-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B12373674.png)
